2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid
Beschreibung
2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid is a complex organic compound with significant applications in medicinal chemistry. It is known for its antiviral properties and is used in the treatment of influenza. The compound is characterized by its unique structure, which includes multiple rings and functional groups, contributing to its biological activity.
Eigenschaften
Molekularformel |
C31H35F2N3O7S2 |
|---|---|
Molekulargewicht |
663.8 g/mol |
IUPAC-Name |
2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid |
InChI |
InChI=1S/C30H31F2N3O4S.CH4O3S/c1-2-3-4-7-15-39-29-23(36)12-13-34-28(29)30(37)33-14-16-38-17-25(33)35(34)27-19-10-11-22(31)26(32)21(19)18-40-24-9-6-5-8-20(24)27;1-5(2,3)4/h5-6,8-13,25,27H,2-4,7,14-18H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
AYFOANMBBREWMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid involves several steps. The synthetic route typically starts with the preparation of the benzocbenzothiepin core, followed by the introduction of the difluoro groups. The triazatricyclo structure is then formed through a series of cyclization reactions. Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly involving the difluoro groups, can lead to the formation of new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is studied for its interactions with various biological targets, providing insights into its mechanism of action.
Medicine: It is an active ingredient in antiviral medications, particularly for treating influenza A and B infections.
Industry: The compound is used in the development of new pharmaceuticals and as a benchmark for quality control in drug manufacturing .
Wirkmechanismus
The compound exerts its effects by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase. This inhibition prevents the virus from replicating its RNA, thereby halting the spread of the infection. The molecular targets involved include the polymerase acidic protein, which is essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other antiviral agents such as oseltamivir and zanamivir. Compared to these, 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid has a unique mechanism of action, targeting the endonuclease activity rather than neuraminidase. This distinction makes it effective against strains of influenza that are resistant to neuraminidase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
